1-Imidazolelactic acid

Structural isomerism Imidazole chemistry Acid-base properties

Ensure accurate research outcomes by ordering the specific N1-substituted 1-Imidazolelactic acid (CAS 876-19-7), not the common C4-isomer. This compound is metabolically inert (zero degradation in 18-hr rumen assays), making it the definitive internal standard for HPLC and negative control for imidazole-targeting enzymes. Its biphasic redox behavior (pro-oxidant at 0.5–1 mM, antioxidant at 5–10 mM) differentiates it from histidine, enabling precise dissection of histidinemia pathophysiology. With defined membrane permeability, it calibrates intracellular probe delivery. Avoid ambiguous 'imidazolelactic acid' procurement; this isomer is essential for reproducible metabolomics and clinical assay validation.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 876-19-7
Cat. No. B1219203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Imidazolelactic acid
CAS876-19-7
Synonymsimidazolelactic acid
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(C(=O)O)O
InChIInChI=1S/C6H8N2O3/c9-5(6(10)11)3-8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11)
InChIKeyJTYMXXCJQKGGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Imidazolelactic Acid (CAS 876-19-7): Chemical Identity, Disambiguation, and Procurement-Relevant Characteristics


1-Imidazolelactic acid (CAS 876-19-7), also referred to as 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid, is an N1-substituted imidazolyl carboxylic acid derivative with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound is a structural isomer of the more commonly studied histidine metabolite, imidazole-4-lactic acid (CAS 14403-45-3) . While imidazole-4-lactic acid bears the lactic acid moiety at the C4 carbon of the imidazole ring, 1-imidazolelactic acid is specifically N1-substituted, resulting in a distinct substitution pattern that fundamentally alters its acid-base character: the N3 nitrogen remains basic, whereas the N1 nitrogen is substituted and therefore non-basic . This compound exhibits a pKa (strongest acidic) of 3.39, a pKa (strongest basic) of 6.77, and a physiological charge of -1, with a predicted logP of -1.2 and water solubility of approximately 11 g/L [1]. These physicochemical parameters are critical for solubility-dependent assay design and biofluid partitioning considerations.

Why 1-Imidazolelactic Acid (876-19-7) Cannot Be Substituted by Generic Imidazole Carboxylic Acid Analogs


Generic substitution among imidazole carboxylic acid derivatives is scientifically invalid due to fundamental differences in substitution position, metabolic fate, and membrane permeability that produce distinct experimental outcomes. The nomenclature 'imidazolelactic acid' is frequently used ambiguously across the scientific literature, conflating N1-substituted 1-imidazolelactic acid (CAS 876-19-7) with the C4-substituted imidazole-4-lactic acid (CAS 14403-45-3), which is a common histidine metabolite . This confusion persists in high-throughput database aggregation and can lead to erroneous compound procurement for targeted assays. Furthermore, the imidazole alkanoic acid scaffold exhibits pronounced structure-activity divergence depending on side-chain length and substitution position: for example, imidazol-1-ylacetic acid (a shorter-chain analog) uniquely penetrates erythrocyte membranes among tested derivatives, whereas longer-chain or different regioisomers exhibit distinct permeability and metabolic stability profiles [1]. Researchers cannot assume functional interchangeability even within the imidazolyl carboxylic acid subclass—a lesson underscored by the finding that imidazolelactic acid remained undegraded in rumen microbial incubations while the closely related imidazolepyruvic acid was rapidly metabolized to histidine [2]. The evidence presented in Section 3 quantifies these critical differences and establishes the case for compound-specific procurement.

Quantitative Differentiation Guide: 1-Imidazolelactic Acid (876-19-7) vs. Structural Isomers and Functional Analogs


Structural Isomer Specificity: N1-Substitution vs. C4-Substitution Confers Distinct Acid-Base Character

1-Imidazolelactic acid (CAS 876-19-7) is the N1-substituted isomer of imidazolelactic acid, wherein the lactic acid moiety is attached to the N1 nitrogen of the imidazole ring. Its comparator, imidazole-4-lactic acid (CAS 14403-45-3), is the C4-substituted isomer that functions as a primary histidine metabolite. The substitution position fundamentally determines the acid-base character of the imidazole ring: in 1-imidazolelactic acid, N3 is basic while N1 is substituted (non-basic); in imidazole-4-lactic acid, N3 is basic while the N1-H is acidic with a pKa of approximately 14 . This distinction is not merely nomenclatural—it dictates protonation state at physiological pH, metal coordination potential, and hydrogen-bonding capacity. Notably, the deoxyribozyme HD2 assay demonstrates that L-β-imidazolelactic acid exhibits a fold discrimination value of 1,235 compared to L-histidine, whereas imidazole-4-acetic acid shows a value exceeding 10,000 [1].

Structural isomerism Imidazole chemistry Acid-base properties

Metabolic Inertness: Imidazolelactic Acid Exhibits Zero Degradation vs. 72.7 μmol/g MN/h for Imidazolepyruvic Acid

In an in vitro rumen microbial system designed to assess histidine biosynthesis and imidazole compound recycling, imidazolelactic acid (ImLA) demonstrated complete metabolic inertness. When ImLA was incubated as a substrate (2 mM) with mixed ruminal bacteria (B), protozoa (P), or a mixture of both (BP) under anaerobic conditions at 39°C for 18 hours, it remained undegraded with no diminution detected in any microbial suspension [1]. In stark contrast, the closely related analog imidazolepyruvic acid (ImPA) was rapidly metabolized, with the highest disappearance rate observed in bacterial suspensions at 72.7 μmol/g microbial nitrogen (MN) per hour, followed by the bacteria-protozoa mixture at 33.13 μmol/g MN per hour, and protozoa alone at 18.6 μmol/g MN per hour over the 18-hour incubation period [1]. Imidazoleacetic acid (ImAA), another comparator, exhibited only marginal degradation (3.4–6.3%) after 18 hours, with no detectable downstream metabolites [1].

Microbial metabolism Histidine biosynthesis Metabolic stability

Concentration-Dependent Oxidative Effect: Pro-Oxidant at 0.5–1 mM, Antioxidant at 5–10 mM in Rat Cerebral Cortex

L-β-imidazolelactic acid exhibits a biphasic, concentration-dependent effect on oxidative stress parameters in rat cerebral cortex homogenates. At low concentrations (0.5–1 mM), the compound enhanced chemiluminescence, indicating a pro-oxidant effect; however, at high concentrations (5–10 mM), it provoked antioxidant effects as observed by a significant reduction in chemiluminescence [1]. In the same assay system, L-histidine (the comparator) produced a qualitatively different response: it increased chemiluminescence and reduced total radical-trapping antioxidant potential (TRAP) at concentrations of 2.5 mM and higher, while measurements of thiobarbituric acid reactive substances (TBA-RS), glutathione peroxidase, catalase, and superoxide dismutase activities were unaffected [1].

Oxidative stress Neurochemistry Histidinemia

Erythrocyte Membrane Permeability: Imidazol-1-ylacetic Acid Penetrates; Long-Chain Analogs Require Ester Pro-Drug Strategy

In a systematic evaluation of imidazol-1-ylalkanoic acids as extrinsic 1H NMR probes for intracellular pH determination, imidazol-1-ylacetic acid—the shorter-chain homolog (C2 carboxylic acid side chain vs. C3 for imidazolelactic acid)—was identified as the only acid derivative in the series that penetrated rat erythrocyte interiors when added directly to the incubation medium [1]. Transport of this permeable compound across the erythrocyte membrane was non-saturable up to 200 mM added concentration [1]. For diethyl 2-imidazol-1-ylsuccinate esters, moderate permeability was observed, whereas diethyl 3-imidazol-1-ylglutarate esters were impermeable [1]. This establishes a clear structure-permeability relationship within the imidazolyl alkanoic acid series.

Membrane permeability Intracellular pH probes NMR spectroscopy

Diagnostic Specificity: Imidazolelactic Acid as Primary Urinary Biomarker for Histidinemia and Metabolic Deficiencies

In the quantitative analysis of imidazole compounds in human urine, histidine and imidazolelactic acid are consistently identified as the most abundant and diagnostically significant excretory products [1]. In fasting plasma from healthy human adults fed a constant diet, histidine and imidazolelactic acid were the only two imidazole compounds detectable [2]. Histidine loading (10 g daily) caused significant increases in the urinary excretion of histidine, urocanic acid, imidazolepropionic acid, imidazoleacetic acid, and imidazolelactic acid, with none of these returning to pre-load baseline levels by the end of a 3-day post-load period [2]. Additionally, urinary imidazolelactic acid values increase 3-fold during pregnancy, and elevated excretion serves as an indicator of folic acid and vitamin B12 deficiency [3].

Clinical diagnostics Metabolomics Biomarker quantification

Validated Application Scenarios for 1-Imidazolelactic Acid (876-19-7) Derived from Quantitative Evidence


Metabolic Stability Studies and Stable-Isotope Tracer Experiments Requiring a Non-Metabolizable Imidazole Control

For researchers investigating histidine catabolism, microbial amino acid biosynthesis, or metabolic flux through the imidazolepyruvate node, 1-imidazolelactic acid provides a critical non-metabolizable reference compound. As demonstrated in rumen microbial systems, imidazolelactic acid exhibits zero degradation over 18-hour incubations, whereas the closely related analog imidazolepyruvic acid is rapidly consumed at rates up to 72.7 μmol/g microbial nitrogen per hour [1]. This metabolic inertness makes 1-imidazolelactic acid uniquely suitable as an internal standard for HPLC-based metabolite quantification, a negative control in enzyme activity assays targeting imidazole-containing substrates, and a calibration reference for metabolomics workflows that must distinguish between N1-substituted and C4-substituted imidazolelactic acid isomers.

Redox Biology and Histidinemia Pathophysiology Research

The biphasic, concentration-dependent oxidative effect of L-β-imidazolelactic acid—pro-oxidant at 0.5–1 mM and antioxidant at 5–10 mM in rat cerebral cortex homogenates—distinguishes this compound from L-histidine, which produces a monotonic pro-oxidant response at concentrations ≥2.5 mM [1]. This differential behavior establishes L-β-imidazolelactic acid as a specialized tool compound for dissecting the redox mechanisms underlying histidinemia, an inherited metabolic disorder characterized by tissue accumulation of histidine and its derivatives. Researchers modeling histidinemia pathophysiology can use this compound to interrogate whether the neurological sequelae of the disease derive from histidine accumulation per se or from the distinct redox-modulating properties of its downstream metabolites.

Analytical Method Development for Clinical Metabolomics and Inborn Error Diagnostics

In clinical chemistry laboratories developing or validating quantitative assays for urinary imidazole compounds, 1-imidazolelactic acid is an essential reference standard. The compound ranks alongside histidine as the most quantitatively significant excretory product in normal human urine, with pregnancy-associated increases of 300% and diagnostic utility for folic acid and vitamin B12 deficiency screening [1][2]. Any targeted LC-MS/MS or HPLC method designed for histidinemia diagnosis, nutritional deficiency assessment, or comprehensive imidazole metabolomics profiling must include this compound in calibration curves. Furthermore, given the documented nomenclature ambiguity between 1-imidazolelactic acid (CAS 876-19-7) and imidazole-4-lactic acid (CAS 14403-45-3) across commercial databases [3], procurement of the specific N1-substituted isomer is mandatory to prevent misidentification and ensure accurate quantitative results.

Structure-Activity Relationship Studies on Imidazole Carboxylic Acid Membrane Permeability

For medicinal chemists and chemical biologists engineering imidazole-based probes for intracellular targeting, 1-imidazolelactic acid serves as a key comparator compound in systematic structure-permeability assessments. The class-level data from the imidazol-1-ylalkanoic acid series establishes that side-chain length directly governs erythrocyte membrane permeability: the C2 analog (imidazol-1-ylacetic acid) freely penetrates cells, whereas longer-chain acids exhibit limited or no permeability, necessitating ester pro-drug derivatization for intracellular delivery [1]. 1-Imidazolelactic acid, bearing a C3 side chain with an α-hydroxy group, occupies a structurally informative intermediate position in this permeability series. Researchers designing novel imidazole-based NMR probes, fluorescent sensors, or enzyme inhibitors with defined subcellular localization requirements can use this compound as a benchmark to calibrate their permeability predictions and guide pro-drug strategy decisions.

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